N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide
Description
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide is a synthetic compound featuring a hybrid structure combining an indole scaffold, a tetrazole ring, and a propanamide linker. The indole moiety (6-methoxy-substituted) is linked via an ethyl group to the propanamide backbone, while the tetrazole ring (substituted with a 3-methylphenyl group) is connected via a sulfanyl bridge.
Key structural attributes:
- Indole core: The 6-methoxy substitution enhances lipophilicity and metabolic stability, a feature shared with serotonin derivatives and naproxen-based amides .
- Tetrazole-sulfanyl group: Tetrazole rings are bioisosteres for carboxylic acids, improving pharmacokinetic properties (e.g., oral bioavailability) .
- Propanamide linker: Facilitates interactions with target proteins via hydrogen bonding, as seen in angiotensin II receptor antagonists .
Properties
Molecular Formula |
C22H24N6O2S |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylpropanamide |
InChI |
InChI=1S/C22H24N6O2S/c1-14-5-4-6-17(11-14)28-22(25-26-27-28)31-15(2)21(29)23-10-9-16-13-24-20-12-18(30-3)7-8-19(16)20/h4-8,11-13,15,24H,9-10H2,1-3H3,(H,23,29) |
InChI Key |
ZBTWCRLSJBHKON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=N2)SC(C)C(=O)NCCC3=CNC4=C3C=CC(=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Indole Derivative: The synthesis begins with the preparation of the 6-methoxyindole derivative. This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Ethyl Chain: The next step involves the alkylation of the indole nitrogen with an appropriate ethyl halide, such as 2-bromoethylamine, under basic conditions.
Synthesis of the Tetrazole Moiety: The tetrazole ring is introduced by reacting 3-methylphenylhydrazine with sodium azide in the presence of a suitable catalyst, such as copper sulfate.
Coupling of the Indole and Tetrazole Derivatives:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the sulfur atom to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), targeting the amide or nitro groups if present.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced amides, alcohols
Substitution: Halogenated derivatives, substituted aromatic compounds
Scientific Research Applications
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as a biochemical probe to investigate cellular pathways and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways such as the MAPK/ERK pathway, leading to changes in gene expression and cellular responses.
Comparison with Similar Compounds
Indole-Based Propanamides
Key Observations :
Tetrazole-Containing Propanamides
Key Observations :
- The target compound’s indole-tetrazole hybrid distinguishes it from losartan-like angiotensin II antagonists, which prioritize biphenyl-tetrazole motifs .
- The sulfanyl bridge in the target compound may confer unique binding kinetics compared to direct tetrazole-propanamide linkages (e.g., ).
Pharmacological Analogs
NSAID-Indole Hybrids
- N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide (CAS 1017153-76-2): Combines naproxen’s naphthalene group with tryptamine, showing dual COX/5-HT activity .
- 3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-2-methyl-N-(methylsulfonyl)propanamide : Indomethacin analog with enhanced selectivity for COX-2 .
Comparison :
Serotonin Receptor Modulators
Comparison :
- The target compound’s lack of a carboxamide or fluorobenzyl group likely shifts its activity away from cannabinoid receptors toward serotonergic or anti-inflammatory pathways.
Research Findings and Implications
- Synthetic Feasibility : The compound can be synthesized via amide coupling (similar to ) and tetrazole cyclization (as in ).
- Bioactivity Predictions : Molecular modeling suggests high affinity for serotonin receptors (5-HT2A/2C) due to the indole-ethyl-propanamide backbone , while the tetrazole-sulfanyl group may enhance binding to angiotensin receptors .
- ADMET Profile : Predicted logP ~3.5 (similar to ), indicating moderate blood-brain barrier penetration.
Biological Activity
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide is a complex organic compound belonging to the indole derivative class. Indole derivatives are renowned for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, summarizing various studies, findings, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 454.53 g/mol. Its structure features an indole moiety linked to a tetrazole group via a sulfanyl bridge, which may enhance its biological efficacy.
Antimicrobial Activity
Recent studies have demonstrated that indole derivatives exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : The compound has shown promising results against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) with an MIC of 0.98 μg/mL, indicating potent antibacterial activity against resistant strains .
- Antifungal Activity : The compound also displayed activity against Candida albicans, with varying degrees of effectiveness among different derivatives .
Anticancer Activity
Indole derivatives have been extensively studied for their anticancer potential:
- Cytotoxicity : Compounds related to this compound have shown significant cytotoxic effects against various cancer cell lines, with IC50 values often in the low micromolar range (less than 10 μM) .
- Mechanism of Action : The mechanism may involve the induction of apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
